5-Bromo-2-methylisonicotinic acid

Description

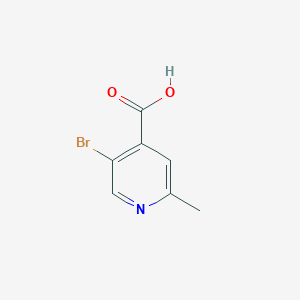

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVYBBYAJDRTGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901264929 | |

| Record name | 5-Bromo-2-methyl-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060810-16-3 | |

| Record name | 5-Bromo-2-methyl-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methyl-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-methylisonicotinic acid CAS 1060810-16-3 properties

An In-depth Technical Guide to 5-Bromo-2-methylisonicotinic Acid (CAS 1060810-16-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted pyridine derivative that serves as a highly versatile heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure incorporates three key functional groups—a pyridine core, a bromine atom, and a carboxylic acid—which provide orthogonal chemical handles for molecular elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the carboxylic acid is a key site for amide bond formation and esterification. This unique combination makes the compound an invaluable starting material for constructing diverse chemical libraries and synthesizing complex target molecules, particularly in the pursuit of novel therapeutic agents like kinase and PARP inhibitors. This guide provides a comprehensive overview of its properties, safety protocols, reactivity, and strategic applications in drug discovery.

Core Compound Identification and Structure

This compound is systematically known as 5-bromo-2-methylpyridine-4-carboxylic acid. The isonicotinic acid nomenclature designates that the carboxyl group is located at the 4-position of the pyridine ring. It is a solid at room temperature and is primarily used for research and development purposes.[1]

It is critical for researchers to note a common discrepancy in commercial supplier databases. While the CAS number 1060810-16-3 and the chemical name correctly refer to the isonicotinic acid (4-carboxy) isomer, some vendor-provided SMILES codes and structures erroneously depict the nicotinic acid (3-carboxy) isomer.[1][2] The structural information and reactivity profiles discussed herein pertain to the correct isonicotinic acid structure as defined by its IUPAC name.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

The intrinsic properties of a compound are fundamental to its application in experimental work. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1060810-16-3 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| IUPAC Name | 5-bromo-2-methylpyridine-4-carboxylic acid | |

| SMILES Code | CC1=NC=C(C(=C1)C(=O)O)Br | |

| MDL Number | MFCD13189312 | [1][2] |

| Storage | Store sealed in a dry place at room temperature. | [1] |

Predicted Spectroscopic Characteristics

While public, experimentally-derived spectral data is limited, the structure allows for the prediction of key spectroscopic features essential for reaction monitoring and quality control:

-

¹H NMR: The spectrum would be expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring. A singlet corresponding to the methyl group protons would appear in the aliphatic region (typically ~2.5 ppm). A broad singlet for the carboxylic acid proton would also be present, which is exchangeable with D₂O.

-

¹³C NMR: The spectrum would display seven distinct carbon signals. This includes the characteristic signal for the carboxylic acid carbonyl carbon (~165-175 ppm), five signals for the sp² hybridized carbons of the pyridine ring, and one signal for the methyl group carbon in the aliphatic region.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), and C=C/C=N stretching vibrations characteristic of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the signature of a molecule containing one bromine atom.

Safety and Handling

Proper handling is crucial when working with reactive chemical intermediates. This compound is classified as a hazardous substance.

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

Data sourced from Ambeed.[2]

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood.[3] Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents and sources of ignition.[1][3][4]

-

Spill Management: In case of a spill, avoid generating dust.[5] Remove all ignition sources.[3] Collect the spilled material using non-sparking tools and place it in a suitable container for disposal.[3]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[3] If on skin, wash with soap and water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.[3]

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

Reactivity Profile

The compound's structure offers three primary points for chemical modification:

-

The Bromine Atom: This site is ideal for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.[2] This makes it a powerful handle for introducing aryl, heteroaryl, alkyl, or amino substituents at the 5-position.

-

The Carboxylic Acid: This functional group is a versatile anchor for derivatization. It can be readily converted into esters, amides, or acid chlorides. Amide bond formation, in particular, is a cornerstone of medicinal chemistry for linking the scaffold to other fragments or amines.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated, alkylated, or oxidized to form an N-oxide, which can alter the electronic properties and reactivity of the ring system.

Caption: Key reaction pathways for this compound.

Proposed Synthetic Protocol: Bromination of 2-methylisonicotinic acid

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

-

2-methylisonicotinic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Ice water

-

Sodium thiosulfate solution (10%)

-

Appropriate organic solvent for recrystallization (e.g., Ethanol/Water)

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, charge 2-methylisonicotinic acid (1.0 eq).

-

Acidification: Carefully add concentrated sulfuric acid (approx. 3-4 mL per gram of starting material) to the flask while cooling in an ice bath. Stir until the solid is completely dissolved. The sulfuric acid acts as both a solvent and an activating agent, protonating the pyridine nitrogen to make the ring less susceptible to oxidation and directing the electrophilic attack.

-

Bromination: Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at 0-5 °C. Alternatively, add liquid bromine (1.1 eq) dropwise via the dropping funnel. The reaction is exothermic and should be controlled carefully.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product and dilute the sulfuric acid.

-

Workup: If bromine was used, decolorize the solution by adding a 10% aqueous solution of sodium thiosulfate until the orange color disappears.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid, followed by a small amount of cold ethanol.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound. Dry the final product under vacuum.

Applications in Drug Discovery

The true value of this compound lies in its application as a scaffold in the design and synthesis of biologically active molecules. Its rigid pyridine core serves as a well-defined framework to orient substituents in three-dimensional space, which is critical for binding to protein targets.

Scaffold for Kinase and PARP Inhibitors

Many targeted therapies, especially in oncology, focus on inhibiting enzymes like kinases and Poly(ADP-ribose) Polymerase (PARP).[6] The pyridine scaffold is a common feature in many such inhibitors. This compound serves as an excellent starting point for generating novel inhibitors for several reasons:

-

The bromine at the 5-position can be replaced via Suzuki coupling to install various aryl or heteroaryl groups, which can occupy hydrophobic pockets in an enzyme's active site.[6]

-

The carboxylic acid at the 4-position can be converted into an amide that forms critical hydrogen bonds with the protein backbone.

-

The methyl group at the 2-position can provide beneficial steric interactions or be further functionalized.

Intermediate for Combinatorial Chemistry

The orthogonal reactivity of the bromo and carboxylic acid groups makes this compound ideal for combinatorial library synthesis to accelerate the drug discovery process.

Caption: Drug discovery workflow using the title compound as a scaffold.

This workflow demonstrates how a single starting material can be rapidly diversified at two different positions to generate a large library of related compounds. This strategy allows researchers to efficiently explore the structure-activity relationship (SAR) around the pyridine core to identify potent and selective drug candidates.

Conclusion

This compound (CAS 1060810-16-3) is a strategic and high-value building block for chemical synthesis and pharmaceutical research. Its well-defined structure, featuring three distinct and reactive functional groups, provides a robust platform for creating novel molecular architectures. By leveraging established synthetic protocols, particularly palladium-catalyzed cross-coupling and amide bond formation, researchers can efficiently generate libraries of complex molecules for screening against a wide range of biological targets. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in advancing the frontiers of drug discovery.

References

-

Kikkoman Biochemifa Company. (2016, November 18). SAFETY DATA SHEET. Available at: [Link]

-

Airgas. SAFETY DATA SHEET. Available at: [Link]

- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.

- Google Patents. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.

Sources

- 1. 1060810-16-3|this compound|BLD Pharm [bldpharm.com]

- 2. 1060810-16-3 | this compound | Bromides | Ambeed.com [ambeed.com]

- 3. fishersci.com [fishersci.com]

- 4. airgas.com [airgas.com]

- 5. food.r-biopharm.com [food.r-biopharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

Solubility Profile and Process Optimization for 5-Bromo-2-methylisonicotinic Acid

Topic: Solubility of 5-Bromo-2-methylisonicotinic acid in Organic Solvents Document Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers.

Executive Summary

This compound (CAS: 1060810-16-3) is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors and other pharmaceutical agents. Its solubility profile is dominated by the interplay between the polar carboxylic acid moiety, the basic pyridine nitrogen, and the lipophilic bromine/methyl substituents.

This guide provides a comprehensive technical analysis of its solubility behavior. While direct experimental mole-fraction data is sparse in open literature, this document synthesizes data from structural analogs (e.g., 5-bromonicotinic acid, 5-bromo-2-methylbenzoic acid) to establish a predictive solubility landscape . It further details the experimental protocols required to validate these values for IND-enabling studies.

Key Insights:

-

Primary Solvents: High solubility in dipolar aprotic solvents (DMSO, DMF).

-

Recrystallization: Temperature-dependent solubility in lower alcohols (Ethanol, Isopropanol) makes them ideal for purification.

-

pH Dependency: Exhibits a U-shaped aqueous solubility curve; minimum solubility occurs near the isoelectric point (pH ~3–4).

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solubility behavior.

| Property | Value / Description | Impact on Solubility |

| Molecular Weight | 216.03 g/mol | Moderate MW facilitates dissolution in organic solvents compared to high polymers. |

| Structure | Pyridine ring, -COOH (C4), -Br (C5), -Me (C2) | Amphiphilic nature. -COOH drives polarity; -Br/-Me drive lipophilicity. |

| pKa (Predicted) | pKa₁ (Pyridine N) ≈ 2.5–3.0pKa₂ (COOH) ≈ 3.5–4.5 | Solubility is highly pH-dependent in aqueous/organic mixtures. |

| LogP (Predicted) | ~1.8 – 2.2 | Moderate lipophilicity; suggests good solubility in medium-polarity solvents (EtOAc, THF). |

| H-Bond Donors | 1 (COOH) | Capable of dimerization in non-polar solvents. |

| H-Bond Acceptors | 3 (N, C=O, -OH) | Good interaction with protic solvents (MeOH, Water). |

Solubility Landscape & Solvent Selection

Based on "Structure-Property Relationship" (SPR) analysis of analogous pyridine-carboxylic acids (e.g., 5-bromonicotinic acid), the following solubility classes are established.

Dipolar Aprotic Solvents (High Solubility)

Solvents: DMSO, DMF, NMP, DMAC.

-

Mechanism: Disruption of intermolecular hydrogen bonds and strong dipole-dipole interactions with the polarized aromatic ring.

-

Application: Ideal reaction media for nucleophilic aromatic substitutions (SNAr) or Suzuki couplings where high concentration (>0.5 M) is required.

Polar Protic Solvents (Temperature Dependent)

Solvents: Methanol, Ethanol, Isopropanol (IPA).

-

Mechanism: Solvation via hydrogen bonding.

-

Behavior: Moderate solubility at room temperature (RT), significantly increased at boiling point.

-

Application: Primary choice for recrystallization. The compound can be dissolved in hot ethanol and precipitated upon cooling.

Non-Polar / Low Polarity Solvents (Anti-Solvents)

Solvents: Hexane, Heptane, Toluene, Dichloromethane (DCM).

-

Behavior: Low to negligible solubility.

-

Application: Used as anti-solvents to drive precipitation from reaction mixtures (e.g., adding Heptane to an Ethyl Acetate solution).

Aqueous Solubility

-

pH < 2: Soluble (Cationic form: Pyridinium species).

-

pH 3–4: Insoluble (Neutral/Zwitterionic species forms precipitate).

-

pH > 6: Soluble (Anionic form: Carboxylate species).

Experimental Protocols for Solubility Determination

For regulatory filings, predictive data must be validated experimentally. Below is the standard operating procedure (SOP) for thermodynamic solubility determination.

Shake-Flask Method (Thermodynamic Solubility)

This protocol ensures equilibrium is reached, distinguishing it from kinetic solubility.

-

Preparation: Add excess solid this compound to 5 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Cap tightly and agitate at a fixed temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.

-

Sampling: Centrifuge the slurry. Filter the supernatant through a 0.22 µm PTFE filter (pre-heated if measuring elevated temps).

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (254 nm).

Workflow Visualization

The following diagram outlines the decision logic for solubility screening and purification.

Caption: Decision matrix for solvent classification based on solubility screening results.

Thermodynamic Modeling

To optimize crystallization processes, solubility data at multiple temperatures (

Modified Apelblat Equation

For correlating experimental data, the modified Apelblat equation is the industry standard for this class of compounds:

- : Mole fraction solubility

- : Absolute temperature (K)

- : Empirical parameters derived from regression.

Van't Hoff Analysis

To determine the enthalpy of dissolution (

-

Positive Slope: Endothermic dissolution (Solubility increases with T).

-

Insight: For this compound in ethanol, dissolution is expected to be endothermic (

), confirming the utility of cooling crystallization.

Process Application: Purification Strategy

Based on the solubility differential, the following purification workflow is recommended for crude material containing inorganic salts or regioisomers.

Acid-Base Precipitation (Chemical Purification)

-

Dissolution: Dissolve crude solid in 1M NaOH (aq). The compound forms a soluble sodium carboxylate salt.

-

Filtration: Filter off insoluble impurities (e.g., non-acidic brominated byproducts).

-

Precipitation: Slowly add 1M HCl to the filtrate until pH reaches ~3.5.

-

Isolation: The product precipitates as a white solid. Filter and wash with water.[1]

Recrystallization (Physical Purification)

-

Solvent: Ethanol (95% or anhydrous).

-

Procedure: Dissolve the wet cake from step 6.1 in boiling ethanol (approx. 10-15 volumes).

-

Polishing: Perform a hot filtration if particulates remain.

-

Crystallization: Cool slowly to 0–5°C.

-

Yield Optimization: If recovery is low, add Heptane (anti-solvent) dropwise to the cold solution until turbidity persists.

Caption: Integrated Acid-Base and Recrystallization purification workflow.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346004, 5-Bromo-2-methylbenzoic acid. Retrieved from [Link](Used as SPR analog for solubility prediction).

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

- Grant, D. J. W., & Higuchi, T. (1990).Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

5-Bromo-2-methylisonicotinic acid medicinal chemistry scaffold applications

The following technical guide details the medicinal chemistry applications of 5-Bromo-2-methylisonicotinic acid , a high-value heterocyclic scaffold.

Medicinal Chemistry Applications & Synthetic Utility[1][2]

Executive Summary

This compound represents a "privileged" pyridine scaffold in modern drug discovery, particularly for the synthesis of Type II Kinase Inhibitors , Smoothened (Smo) Antagonists , and GPCR ligands . Its structural uniqueness lies in its trisubstituted pattern, which offers three orthogonal vectors for chemical diversification:

-

C4-Carboxylic Acid: Serves as the primary "warhead" attachment point or hydrogen-bonding motif (typically via amide coupling).

-

C5-Bromide: A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to establish biaryl systems crucial for hydrophobic pocket occupancy.

-

C2-Methyl Group: Provides steric bulk to induce atropisomerism or metabolic stability, and serves as a latent handle for oxidation to aldehydes or hydroxymethyl groups.

This guide outlines the strategic application of this scaffold, providing validated protocols for its functionalization and integration into high-throughput library synthesis.

Structural Analysis & Reactivity Profile

The pyridine ring is electron-deficient, making the C5-position susceptible to nucleophilic aromatic substitution (

The Reactivity Triad

The following diagram illustrates the orthogonal reactivity vectors of the scaffold.

Figure 1: Orthogonal reactivity map of this compound, highlighting the three distinct vectors for chemical modification.

Synthetic Methodologies & Protocols

To utilize this scaffold effectively, the order of operations is critical. The most robust workflow involves Amide Coupling first , followed by Cross-Coupling . Attempting Suzuki coupling on the free acid often leads to catalyst poisoning or protodeboronation issues.

Protocol A: Selective Amide Coupling (C4-Position)

This protocol describes the coupling of the core acid with an amine (e.g., an aniline or aliphatic amine) to generate the scaffold "head."

Rationale: The electron-deficient nature of the pyridine ring makes the carboxylic acid less electrophilic. Standard EDC/HOBt conditions may be sluggish. HATU is preferred for its high activity.

Materials:

-

This compound (1.0 equiv)

-

Amine partner (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Dimethylformamide), anhydrous

Step-by-Step Procedure:

-

Activation: Dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) under

atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes. -

Coupling: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.

-

Addition: Add the amine partner (1.1 mmol) dropwise.

-

Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Look for M+H of product; Br isotope pattern 1:1).

-

Workup: Dilute with EtOAc (50 mL), wash with saturated

(2x), water (2x), and brine (1x). Dry over -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling (C5-Position)

Once the amide is installed, the bromine atom at C5 is primed for cross-coupling to build the biaryl system.

Rationale: Pyridyl bromides are excellent substrates for Pd-catalyzed coupling.

Materials:

-

5-Bromo-2-methylisonicotinamide derivative (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid/Ester (1.2 equiv)

- (0.05 equiv)

- (2.0 M aqueous solution) (3.0 equiv)

-

1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: In a microwave vial or pressure tube, combine the bromide (0.5 mmol), boronic acid (0.6 mmol), and

(0.025 mmol). -

Solvent: Add 1,4-Dioxane (4 mL) and 2.0 M

(0.75 mL). -

Degas: Sparge with Argon for 5 minutes (critical to prevent homocoupling).

-

Reaction: Heat to 90°C (oil bath) or 110°C (microwave, 30 min).

-

Workup: Filter through a Celite pad, rinse with EtOAc. Wash filtrate with water/brine.

-

Purification: Flash chromatography or Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Strategic Applications in Drug Design

Case Study: Type II Kinase Inhibitor Design

Type II inhibitors bind to the inactive conformation (DFG-out) of kinases. This scaffold is ideal for constructing the "hinge-binding" and "linker" regions.

-

The Amide (C4): Forms the critical hydrogen bond with the backbone of the kinase hinge region or the "gatekeeper" residue.

-

The Biaryl (C5): The aryl group introduced via Suzuki coupling extends into the hydrophobic pocket (allosteric site), providing selectivity.

-

The Methyl (C2): Often positioned to clash with the gatekeeper residue in non-target kinases, thereby improving selectivity profiles.

Library Synthesis Workflow

For drug discovery campaigns, this scaffold is used to generate "SAR Matrices" (Structure-Activity Relationship).

Figure 2: High-throughput library synthesis workflow utilizing the this compound core.

Analytical Data Summary

When characterizing intermediates derived from this scaffold, specific spectral signatures confirm the regioselectivity.

| Feature | Method | Expected Signal / Observation |

| Aromatic Protons | 1H NMR | Two singlets (or meta-coupled doublets) in the aromatic region (approx. δ 8.0 - 9.0 ppm). |

| Methyl Group | 1H NMR | Sharp singlet at approx.[1] δ 2.5 - 2.7 ppm. |

| Bromine Isotope | LC-MS | Distinct 1:1 doublet [M]+ and [M+2]+. |

| Amide Carbon | 13C NMR | Carbonyl peak at approx. δ 165 ppm. |

References

-

BenchChem. (2025).[2] Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry. Retrieved from

-

National Institutes of Health (NIH). (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. Retrieved from

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: this compound. Retrieved from

-

BLD Pharm. (2025). This compound: NMR and HPLC Data. Retrieved from

Sources

Sourcing and Quality Control of 5-Bromo-2-methylisonicotinic Acid (GMP Grade): A Technical Guide for Drug Development Professionals

Executive Summary

5-Bromo-2-methylisonicotinic acid is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). For researchers and drug development professionals, securing a reliable supply of this intermediate at Good Manufacturing Practice (GMP) grade is critical for ensuring the quality, safety, and efficacy of the final drug product. This in-depth technical guide provides a comprehensive overview of the commercial landscape for GMP-grade this compound, outlines a representative synthesis process, and details the necessary analytical methodologies for robust quality control. This guide is intended to empower scientific professionals with the knowledge to effectively source and qualify this critical raw material.

The Importance of GMP Grade in Pharmaceutical Intermediates

In the pharmaceutical industry, Good Manufacturing Practices (GMP) are a set of regulations and quality standards that ensure products are consistently produced and controlled.[1][2] For an API intermediate like this compound, GMP compliance is not merely a regulatory hurdle but a fundamental aspect of risk management in drug development. The use of GMP-grade intermediates provides assurance of:

-

Purity and Impurity Profile: A well-defined and controlled impurity profile is essential, as impurities in the intermediate can carry through to the final API, potentially affecting its safety and efficacy.

-

Consistency: GMP manufacturing ensures batch-to-batch consistency, which is crucial for reproducible API synthesis and consistent drug product performance.

-

Traceability: A robust documentation system provides complete traceability of all raw materials, equipment, and processes used in the manufacturing of the intermediate.

-

Regulatory Compliance: The use of GMP-grade materials is a prerequisite for regulatory submissions to authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]

The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides the framework for GMP for APIs and their intermediates.[1][3][4]

Commercial Landscape for GMP-Grade this compound

Direct, off-the-shelf commercial suppliers of this compound explicitly certified as GMP grade are not readily found. This is common for specialized pharmaceutical intermediates. The primary route for obtaining this compound at the required quality standard is through custom synthesis by a reputable Contract Development and Manufacturing Organization (CDMO) .[5][6]

When selecting a CDMO for the synthesis of GMP-grade this compound, it is crucial to evaluate their expertise in pyridine chemistry and their track record in GMP manufacturing.

Table 1: Key Considerations for Selecting a CDMO for Custom Synthesis

| Criteria | Key Questions to Ask |

| Regulatory Compliance | Is the facility FDA inspected and/or compliant with EMA regulations? Can they provide a certificate of GMP compliance? |

| Technical Expertise | What is their experience with pyridine chemistry and halogenation reactions? Do they have a strong analytical team for method development and validation? |

| Quality Systems | Do they have a robust quality management system in place, in line with ICH Q7 guidelines? How do they handle deviations, out-of-specification results, and change control? |

| Project Management | Is there a dedicated project manager? How do they communicate progress and handle technical challenges? |

| Scalability | Can they produce the required quantities for different stages of drug development, from preclinical to commercial scale? |

Several CDMOs specialize in the custom synthesis of complex organic molecules, including heterocyclic compounds like pyridine derivatives, under GMP conditions.[5][]

Synthesis and Purification of this compound

While specific proprietary synthesis routes will vary between manufacturers, a representative pathway for the synthesis of this compound can be conceptualized based on established organic chemistry principles for pyridine derivatives.

Representative Synthesis Pathway

A plausible synthetic route starts from a readily available substituted pyridine. The following diagram illustrates a potential multi-step synthesis.

Caption: A representative synthesis workflow for this compound.

Experimental Protocol (Illustrative)

The following is an illustrative protocol and should be optimized and validated by a qualified CDMO.

-

Reaction Setup: In a suitable glass-lined reactor, 2-methylisonicotinic acid is dissolved in a suitable solvent (e.g., a strong acid like sulfuric acid).

-

Bromination: A brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), is added portion-wise at a controlled temperature. The reaction is monitored by an appropriate in-process control (IPC) such as High-Performance Liquid Chromatography (HPLC) until completion.

-

Quenching and Isolation: The reaction mixture is carefully quenched, and the pH is adjusted to precipitate the crude product. The solid is then isolated by filtration and washed.

-

Purification: The crude this compound is purified to the required GMP standard. A common method for purifying carboxylic acids is recrystallization from a suitable solvent system.[8] The choice of solvent is critical to ensure efficient removal of impurities.

Potential Impurities

A thorough understanding of potential impurities is a cornerstone of GMP. Based on the representative synthesis, potential impurities could include:

-

Starting Material: Unreacted 2-methylisonicotinic acid.

-

Isomeric Impurities: Formation of other brominated isomers.

-

Over-brominated Products: Di-brominated species.

-

Residual Solvents: Solvents used in the reaction and purification steps.

-

Inorganic Salts: From quenching and pH adjustment steps.

The control of these impurities to within acceptable limits, as defined by the specification, is a critical aspect of the manufacturing process.

Quality Control and Analytical Methods

A robust set of analytical methods is required to ensure the quality of each batch of GMP-grade this compound. These methods must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[9][10]

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the release of a batch of GMP-grade intermediate.

Caption: A typical quality control workflow for a GMP-grade pharmaceutical intermediate.

Key Analytical Techniques and Protocols

Table 2: Analytical Methods for Quality Control of this compound

| Test | Method | Illustrative Protocol |

| Identification | FTIR | The infrared spectrum of the sample should be concordant with the reference standard. |

| Assay and Purity | HPLC-UV | A validated reverse-phase HPLC method with UV detection is the standard for assay and purity determination. A typical method would involve a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile. Detection would be at a suitable UV wavelength determined by the UV spectrum of the molecule.[11][12][13] |

| Structure Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | These techniques are used for definitive structure elucidation, especially during initial characterization and for reference standard qualification. The NMR spectra should be consistent with the proposed structure, and the mass spectrum should show the correct molecular ion with the characteristic isotopic pattern for a bromine-containing compound.[14][15][16] |

| Residual Solvents | GC-HS | Analysis for residual solvents is performed using gas chromatography with headspace sampling, according to USP <467> or Ph. Eur. 2.4.24. |

| Heavy Metals | ICP-MS or ICP-OES | Determination of heavy metals is conducted according to USP <232>/<233> or Ph. Eur. 2.4.20. |

Validation of Analytical Methods

As per ICH Q2(R1), the analytical methods used for quality control must be validated for the following parameters, as appropriate for the type of test:[9][10][17][18]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

References

-

CrystEngComm. (2012). Novel metal–organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H2 purification capabilities. Royal Society of Chemistry. Available at: [Link]

-

Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations. (2021). PMC. Available at: [Link]

-

European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

Pure Synth. (n.d.). Pyridine Derivatives Suppliers | Agro & Fine Chemicals. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine. Available at: [Link]

- Google Patents. (n.d.). CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.

- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.

-

JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]

-

ResearchGate. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylbenzoic acid. Available at: [Link]

-

U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

-

PMC. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Available at: [Link]

-

ResearchGate. (n.d.). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Available at: [Link]

-

PMC. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Available at: [Link]

-

IntuitionLabs. (2026). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. Available at: [Link]

-

Denmark Group. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available at: [Link]

-

European Patent Office. (2011). Process for producing pyridine carboxylic acids - EP 2428505 B1. Available at: [Link]

-

DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. (n.d.). Available at: [Link]

-

ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

-

Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

-

ResearchGate. (2021). Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations. Available at: [Link]

-

NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. (2024). MDPI. Available at: [Link]

-

Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Available at: [Link]

-

A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava). (2019). MDPI. Available at: [Link]

-

ResearchGate. (n.d.). NMR study of the protonation of domoic acid. Available at: [Link]

-

ResearchGate. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. Available at: [Link]

-

Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (2025). MDPI. Available at: [Link]

-

U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available at: [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. (2013). Biogeosciences. Available at: [Link]

-

ComplianceOnline. (n.d.). Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. Available at: [Link]

-

NAFDAC. (2024). International Council for Harmonization (ICH) Q7 (Good Manufacturing Practice Guideline for Active Pharmaceutical Ingredients) Training for Regulators and Industry. Available at: [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]

- 3. intuitionlabs.ai [intuitionlabs.ai]

- 4. researchgate.net [researchgate.net]

- 5. Custom manufacturing - Seqens Pharmaceutical Solutions [pharmaceuticals.seqens.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. fda.gov [fda.gov]

- 11. Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. bg.copernicus.org [bg.copernicus.org]

- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Introduction: The Strategic Importance of 5-Bromo-2-methylisonicotinic Acid in Synthesis

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methylisonicotinic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic and industrial laboratories, particularly within pharmaceutical and fine chemical industries for the synthesis of complex molecules like polyolefins, styrenes, and substituted biphenyls.[1]

This compound is a highly valuable bifunctional building block. Its structure presents two key reactive sites: an aryl bromide on the pyridine ring, which serves as an excellent handle for palladium-catalyzed cross-coupling, and a carboxylic acid, which allows for subsequent derivatization, such as amide bond formation.[3] This dual functionality makes it an ideal scaffold for constructing diverse molecular libraries aimed at drug discovery and development.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth look at the reaction mechanism, a detailed experimental protocol, and a robust troubleshooting guide for the successful Suzuki coupling of this compound with a variety of organoboron reagents.

Reaction Principle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to comprise three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The active catalyst is a low-valent palladium(0) species, which is either introduced directly or generated in situ from a more stable palladium(II) precatalyst.[5][6]

-

Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This step breaks the C-Br bond and oxidizes the palladium center from Pd(0) to Pd(II), forming an organopalladium(II) intermediate.[1][4] This is often the rate-determining step of the cycle.[1]

-

Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the transfer of the organic group to the palladium center.[1][4][7]

-

Reductive Elimination: The final step involves the coupling of the two organic fragments attached to the palladium(II) center. This forms the new carbon-carbon bond of the desired biaryl product and simultaneously regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Sources

esterification of 5-Bromo-2-methylisonicotinic acid to methyl ester

Application Note: Strategic Esterification of 5-Bromo-2-methylisonicotinic Acid

Executive Summary

This application note details the optimized protocols for the esterification of This compound to its methyl ester. While esterification is a fundamental transformation, this specific substrate presents a unique challenge: the C5-bromo substituent is ortho to the C4-carboxylic acid , creating significant steric hindrance that impedes standard Fischer esterification kinetics.

To overcome this, we recommend Method A (Thionyl Chloride Activation) as the primary industrial standard, utilizing an in situ acid chloride intermediate to drive conversion. Method B (Base-Promoted Alkylation) is provided as a mild alternative for small-scale medicinal chemistry applications where acidic conditions must be avoided.

Structural Analysis & Synthetic Strategy

The target substrate contains a pyridine ring with a carboxylic acid at position 4. The critical structural feature dictating the reaction pathway is the bromine atom at position 5.

-

Steric Hindrance: The Van der Waals radius of Bromine (1.85 Å) creates a steric wall adjacent to the carbonyl carbon. In a standard equilibrium-driven Fischer esterification (MeOH/H₂SO₄), the formation of the tetrahedral intermediate is energetically disfavored and slow.

-

Electronic Effect: The electron-deficient pyridine ring increases the acidity of the carboxylic acid, but also renders the carbonyl carbon highly electrophilic once activated.

Strategic Solution: We utilize Thionyl Chloride (

Visualizing the Reaction Pathway

Figure 1: Reaction pathway utilizing acid chloride activation to overcome ortho-substituent steric hindrance.

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Primary Protocol)

Best for: Gram-to-Kilogram scale, high yield, cost-efficiency.

Safety Warning: Thionyl chloride reacts violently with water and methanol. This reaction releases

Reagents:

-

This compound (1.0 eq)

-

Thionyl Chloride (

) (3.0 - 5.0 eq) -

Methanol (Anhydrous, 10-20 volumes)

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube (CaCl₂) or nitrogen line. Connect the outlet to a caustic scrubber (NaOH solution) to trap acid gases.

-

Solvent Charge: Charge anhydrous Methanol (MeOH) into the flask and cool to 0°C using an ice bath.

-

Activation (Critical Step): Add Thionyl Chloride dropwise to the cold methanol over 30 minutes.

-

Note: This generates

in situ. The reaction is exothermic; maintain temperature <10°C to prevent solvent boil-over.

-

-

Substrate Addition: Remove the ice bath. Add solid this compound in portions to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 4–6 hours .

-

Monitor: Check progress via TLC (EtOAc/Hexane 1:1) or LCMS. The acid chloride intermediate will not be visible; look for the disappearance of the acid peak (

) and appearance of the ester (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove MeOH and excess

.[4] Do not overheat. -

Dissolve the residue in Ethyl Acetate (EtOAc).[5]

-

Neutralization: Slowly wash the organic layer with saturated

solution until the aqueous layer is pH ~8. This removes unreacted acid and neutralizes HCl salts. -

Wash with Brine, dry over

, filter, and concentrate.

-

-

Purification: The crude product is typically >95% pure.[6] If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Method B: Base-Promoted Alkylation (Alternative Protocol)

Best for: Small scale (<100mg), parallel synthesis, acid-sensitive moieties.

Reagents:

-

Substrate (1.0 eq)

-

Methyl Iodide (MeI) (1.5 eq) [Carcinogen Warning]

-

Potassium Carbonate (

) (2.0 eq) -

DMF (Dimethylformamide) (10 volumes)

Step-by-Step Procedure:

-

Dissolution: Dissolve this compound in DMF at room temperature.

-

Deprotonation: Add powdered

. Stir for 15 minutes to generate the carboxylate anion. -

Alkylation: Add Methyl Iodide dropwise.

-

Note: Reaction is usually fast (1–2 hours) at Room Temperature due to the high nucleophilicity of the carboxylate.

-

-

Workup: Dilute with water (5x volume) and extract with EtOAc. Wash organic layer extensively with water (to remove DMF) and brine.

-

Isolation: Dry and concentrate.

Analytical Validation & Data

To ensure the integrity of the protocol, the following analytical markers should be verified.

| Parameter | Specification | Diagnostic Signal |

| Physical State | White to off-white solid | Melting Point: ~50-55°C (Predicted) |

| LCMS (ESI+) | [M+H]+ | 230.0 / 232.0 (1:1 Br isotope pattern) |

| 1H NMR (CDCl3) | Methyl Ester Singlet | δ 3.98 ppm (s, 3H) |

| 1H NMR (CDCl3) | Aromatic Protons | Two singlets (due to C2-Me and C5-Br positions) |

| IR Spectroscopy | Carbonyl Stretch | ~1730 cm⁻¹ (Ester C=O) vs ~1700 cm⁻¹ (Acid) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Incomplete acid chloride formation due to moisture. | Ensure MeOH is anhydrous. Increase |

| Low Yield (Workup) | Product lost in aqueous layer as pyridine salt. | The pyridine nitrogen can be protonated. Ensure the neutralization step reaches pH 8-9 to keep the pyridine as a free base. |

| Unknown Impurity by LCMS | Methyl ether formation (rare). | If reaction runs too long at high temp, nucleophilic aromatic substitution of Br by OMe is possible (though difficult). Limit reflux to 6h. |

Decision Matrix

Use the following logic flow to select the appropriate method for your specific constraints.

Figure 2: Method selection decision tree based on scale and chemical sensitivity.

References

-

General Mechanism of Pyridine Acid Esterification

-

Specific Analogous Protocol (5-Bromonicotinic Acid)

-

Title: Process for preparing 5-bromonicotinic acid (Patent RU2039046C1).[8]

- Context: Describes the reflux of nicotinic acid derivatives with thionyl chloride, validating the stability of the bromo-pyridine motif under these conditions.

- URL

-

-

Steric Hindrance in Esterification

-

Compound Data (Target)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. echemi.com [echemi.com]

- 4. brainly.in [brainly.in]

- 5. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 8. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. PubChemLite - Methyl 5-bromo-2-methoxyisonicotinate (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]

Synthesis of Amides from 5-Bromo-2-methylisonicotinic Acid Utilizing HATU: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of the amide bond is a cornerstone of modern medicinal chemistry and drug development. This application note provides a comprehensive guide to the synthesis of amides from 5-Bromo-2-methylisonicotinic acid using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). We delve into the mechanistic underpinnings of this transformation, offer a detailed and robust experimental protocol, and address common challenges to empower researchers in their synthetic endeavors.

Introduction

Amide bonds are a ubiquitous structural motif found in a vast array of pharmaceuticals, natural products, and bioactive molecules.[1][2][3] Their synthesis, therefore, represents one of the most frequently executed reactions in the field of drug discovery.[1] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4] Consequently, the activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.[4][5]

Over the years, a multitude of coupling reagents have been developed for this purpose.[1][4] Among these, HATU has emerged as a premier choice due to its high coupling efficiency, rapid reaction kinetics, and its ability to suppress racemization, particularly in peptide synthesis.[6][7][8] HATU, a uronium/aminium-based reagent, is superior in activity to many other coupling agents due to the neighboring group effect of the nitrogen atom in its 7-azabenzotriazole core.[7] This guide focuses on the application of HATU in the synthesis of amides derived from this compound, a valuable building block in medicinal chemistry.

The Mechanism of HATU-Mediated Amide Coupling

The efficacy of HATU in amide bond formation stems from a two-stage process: the activation of the carboxylic acid and its subsequent reaction with an amine. This is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[8][9]

The reaction cascade is initiated by the deprotonation of the carboxylic acid by the base, forming a carboxylate anion.[8][10][11] This anion then performs a nucleophilic attack on the electrophilic carbon of the HATU reagent.[8] This results in the formation of a highly reactive and unstable O-acyl(tetramethyl)isouronium salt intermediate.[8][9] Subsequently, the displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt.[9] This step is crucial as it generates the key intermediate: an OAt-active ester.[9][10] This active ester is significantly more reactive towards nucleophilic attack by an amine compared to the initial carboxylic acid, leading to the efficient formation of the desired amide bond.[9][10]

Caption: HATU-mediated amide coupling mechanism.

Experimental Protocol

This protocol provides a general procedure for the HATU-mediated coupling of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)[12]

-

Amine (1.0–1.2 equiv)

-

HATU (1.05–1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)[13]

-

Anhydrous Dimethylformamide (DMF)[9]

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv) and HATU (1.05 equiv).

-

Dissolution: Dissolve the solids in anhydrous DMF.

-

Pre-activation: Add DIPEA (2.0 equiv) to the solution and stir for 5-15 minutes at room temperature for pre-activation.[14] This step is crucial to minimize side reactions.[14]

-

Amine Addition: To the pre-activated mixture, add a solution of the amine (1.1 equiv) in a minimal amount of anhydrous DMF.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Workup:

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[15]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. researchgate.net [researchgate.net]

- 4. iris.uniss.it [iris.uniss.it]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. 1060810-16-3|this compound|BLD Pharm [bldpharm.com]

- 13. survivaltechnologies.in [survivaltechnologies.in]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

High-Efficiency Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methylpyridine-4-carboxylic Acid

Executive Summary & Strategic Analysis

The functionalization of 5-bromo-2-methylpyridine-4-carboxylic acid represents a critical node in the synthesis of kinase inhibitors and complex heterocyclic scaffolds. This substrate presents a unique "push-pull" electronic environment: the electron-deficient pyridine ring activates the C5-bromine toward oxidative addition, while the C4-carboxylic acid and C2-methyl group introduce significant steric and coordinative challenges.

Substrate Challenges

-

Catalyst Poisoning: The free carboxylic acid (C4) and the pyridine nitrogen (N1) can form stable, non-reactive chelates with Palladium (Pd), arresting the catalytic cycle.

-

Solubility: As a zwitterionic amino-acid-like species, the free acid exhibits poor solubility in standard non-polar organic solvents (Toluene, THF) used in cross-coupling.

-

Steric Crowding: The C5-bromine is ortho to the bulky carboxylic acid (C4). Bulky phosphine ligands may struggle to facilitate oxidative addition or transmetallation without steric relief.

Strategic Recommendation: The "Protect-Couple-Deprotect" Route

While direct coupling of the free acid is chemically possible using specialized water-soluble ligands (e.g., sSPhos), it is often capricious and low-yielding due to decarboxylation side reactions. The industry-standard protocol detailed herein utilizes a Methyl Ester Protection Strategy. This route ensures:

-

Solubility: The methyl ester is soluble in standard organic solvents (Dioxane, DME).

-

Electronic Activation: Esterification prevents carboxylate coordination to Pd.

-

Scalability: The workflow is robust for multi-gram scale-up.

Experimental Workflow

Figure 1: Strategic workflow for the reliable functionalization of the pyridine acid scaffold.

Detailed Protocols

Protocol A: Methyl Esterification (Pre-requisite)

Objective: To mask the acidic proton and improve lipophilicity.

Reagents:

-

Substrate: 5-Bromo-2-methylpyridine-4-carboxylic acid (1.0 equiv)

-

Solvent: Anhydrous Methanol (0.5 M concentration)

-

Catalyst: Conc. Sulfuric Acid (

, 2.0 equiv) or Thionyl Chloride (

Procedure:

-

Suspend the starting acid in anhydrous methanol in a round-bottom flask.

-

Cool to 0°C. Add

dropwise (exothermic). -

Heat to reflux (65°C) for 4–6 hours. Monitor by LC-MS (Acid peak disappears; Methyl Ester [M+14] appears).

-

Work-up: Concentrate methanol. Neutralize carefully with sat.

. Extract with Ethyl Acetate (EtOAc).[1][2] Dry over -

Yield Expectation: >90% (Off-white solid).

Protocol B: Suzuki-Miyaura Cross-Coupling (Core Reaction)

Objective: Installation of the aryl/heteroaryl group at C5.

Rationale for Catalyst Choice: We utilize Pd(dppf)Cl₂[1][4]·DCM . The bidentate ferrocenyl ligand (dppf) creates a large bite angle, which is crucial for:

-

Stabilizing the Pd center against coordination by the pyridine nitrogen.

-

Facilitating reductive elimination in sterically congested systems (ortho-substituted).

Reagents:

-

Substrate: Methyl 5-bromo-2-methylpyridine-4-carboxylate (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·DCM ) (0.03 – 0.05 equiv / 3-5 mol%)

-

Base: Potassium Phosphate Tribasic (

) (3.0 equiv) or Cesium Carbonate (

Step-by-Step Procedure:

-

Setup: In a reaction vial or round-bottom flask equipped with a magnetic stir bar, add the Ester Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (3.0 equiv).

-

Solvent Addition: Add the 1,4-Dioxane/Water mixture. The concentration should be approximately 0.1 M with respect to the substrate.

-

Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 10–15 minutes. Oxygen is the primary cause of homocoupling side-products and catalyst deactivation.

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv) quickly under a stream of inert gas. Seal the vessel immediately.

-

Reaction: Heat the mixture to 90°C for 4–16 hours.

-

Monitoring: Check TLC (EtOAc/Hexane) or LC-MS. Look for the consumption of the bromide and appearance of the biaryl product.

-

-

Work-up:

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc).

-

Data Table: Optimization Screen (Representative Data)

| Entry | Catalyst (5 mol%) | Base (3 eq) | Solvent | Temp | Yield | Notes |

| 1 | Pd(PPh3)4 | Na2CO3 | DME/H2O | 85°C | 45% | Sluggish; significant debromination. |

| 2 | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100°C | 78% | Good, but SPhos is expensive. |

| 3 | Pd(dppf)Cl2 | K3PO4 | Dioxane/H2O | 90°C | 92% | Optimal balance of cost/yield. |

| 4 | Pd2(dba)3 / XPhos | Cs2CO3 | Dioxane | 100°C | 88% | Excellent for sterically hindered boronates. |

Protocol C: Hydrolysis (Saponification)

Objective: Recovery of the carboxylic acid.

Procedure:

-

Dissolve the coupled ester (1.0 equiv) in THF/Water (1:1).

-

Add Lithium Hydroxide Monohydrate (

, 3.0 equiv). -

Stir at Room Temperature for 2–4 hours. (Heating to 50°C may be required for bulky biaryls).

-

Work-up: Acidify carefully with 1N HCl to pH ~3–4. The zwitterionic product often precipitates. Filter the solid or extract with EtOAc/n-Butanol if solubility is an issue.

Mechanistic Insight & Troubleshooting

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle.[3] However, the Transmetallation step is the rate-determining bottleneck due to the electron-deficient nature of the pyridine ring and the steric bulk of the ortho-ester.

Figure 2: Catalytic cycle highlighting the critical transmetallation step affected by the ortho-substituents.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to Pd(dppf)Cl2 or XPhos precatalysts. Ensure rigorous degassing. |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol) or increase base concentration. Lower temp to 80°C. |

| Homocoupling (Ar-Ar) | Oxygen Presence | Re-degas solvents. Add catalyst last.[9] |

| Hydrolysis of Ester | Base too strong/hot | Use K3PO4 instead of Carbonates. Avoid excessive heating time. |

Safety & Handling

-

Pyridine Derivatives: Often possess unpleasant odors and potential neurotoxicity. Handle in a fume hood.

-

Palladium Residues: Heavy metal waste must be segregated.

-

Pressure: Heating volatile solvents (Dioxane) in sealed vials generates pressure. Use rated pressure vials.

References

-

Li, J. J., et al. (2026). The Chemical Versatility of 5-Bromo-4-methylpyridine-2-carboxylic Acid. nbinno.com.[10] Link

-

BenchChem Technical Support. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Ishiyama, T., et al. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. Journal of Organic Chemistry, 60(23), 7508-7510. Link

-

Barder, T. E., & Buchwald, S. L. (2007). Insights into amine binding to biaryl phosphine palladium oxidative addition complexes. Journal of the American Chemical Society, 129(39), 12003-12010. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts - Google Patents [patents.google.com]

- 8. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. nbinno.com [nbinno.com]

Application Note: Synthesis of 5-Bromo-2-methylisonicotinoyl Chloride via Thionyl Chloride Activation

Executive Summary

The conversion of 5-bromo-2-methylisonicotinic acid to its corresponding acyl chloride is a critical activation step for downstream pharmaceutical synthesis, particularly in the formation of complex amides and esters. However, this specific transformation presents unique kinetic and thermodynamic challenges. The presence of the basic pyridine nitrogen, combined with the severe steric hindrance and electron-withdrawing nature of the 5-bromo substituent, highly deactivates the C4-carboxylic acid.

This application note outlines an optimized, self-validating protocol utilizing neat thionyl chloride (

Mechanistic Causality & Reaction Dynamics

To achieve high yields with deactivated pyridine derivatives, one must understand the causality behind the reagent selection:

-

Steric and Electronic Deactivation: The target substrate features a carboxylic acid at the C4 position, flanked by a bulky, electron-withdrawing bromine atom at C5. Furthermore, the basic pyridine nitrogen rapidly protonates in the presence of generated

to form a pyridinium salt[1]. This protonation pulls electron density away from the carboxylate, rendering it an exceptionally poor nucleophile. -

The DMF Catalyst Solution: Relying solely on the standard chlorosulfite pathway with

results in sluggish kinetics and incomplete conversion. The addition of catalytic DMF is mandatory. DMF reacts rapidly with -

Thermodynamic Driving Force: The reaction is rendered effectively irreversible by the continuous evolution of sulfur dioxide (

) and hydrogen chloride (

Catalytic cycle of DMF-mediated SOCl2 activation of this compound.

Quantitative Optimization Data

The following table summarizes the experimental conditions evaluated to overcome the substrate's inherent deactivation. The neat

| Activation System | Catalyst | Temperature | Time | Conversion (%) | Impurity Profile |

| Neat | None | 79°C (Reflux) | 12 h | < 60% | High unreacted starting material |

| Neat | DMF (0.05 eq) | 79°C (Reflux) | 2-4 h | > 95% | Clean (isolated as HCl salt) |

| DMF (0.05 eq) | 40°C (Reflux) | 8 h | ~ 75% | Sluggish due to substrate sterics | |

| Oxalyl Chloride (1.5 eq) | DMF (0.05 eq) | 25°C | 4 h | > 90% | Traces of Vilsmeier adducts |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (dissolution of the suspension) and physical indicators (cessation of gas evolution) serve as built-in checkpoints to ensure experimental success[2],[4].

Materials Required:

-

This compound (1.0 eq)

-

Thionyl chloride (

), freshly distilled (10.0 eq) -

Anhydrous N,N-dimethylformamide (DMF) (0.05 eq)

-

Anhydrous Toluene (for co-evaporation)

Step-by-Step Methodology:

-

System Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas scrubber system (to neutralize

/ -

Reagent Loading: Add this compound (1.0 eq) to the flask. The substrate will appear as a dry powder.

-

Activation: Slowly add neat

(10.0 eq) at room temperature[1]. Causality Note: The massive excess of -

Catalyst Initiation: Add anhydrous DMF (0.05 eq) dropwise. Self-Validation Checkpoint 1: Immediate, mild effervescence should be observed as the Vilsmeier-Haack complex forms and begins reacting with the carboxylic acid.

-

Reflux & Monitoring: Heat the reaction mixture to 75–80°C. Self-Validation Checkpoint 2: The heterogeneous suspension will gradually transition into a clear, homogeneous solution as the insoluble carboxylic acid is converted into the soluble acyl chloride. Maintain reflux until gas evolution completely ceases (typically 2 to 4 hours), indicating 100% conversion[2].

-

Concentration: Cool the reaction to room temperature. Replace the reflux condenser with a short-path distillation head. Distill off the excess

under reduced pressure. Caution: Do not exceed a bath temperature of 60°C to prevent thermal degradation of the highly reactive product. -

Azeotropic Entrainment: To remove the final traces of

and unreacted -

Isolation: The final product, 5-bromo-2-methylisonicotinoyl chloride hydrochloride, is isolated as an off-white to pale yellow solid. Store strictly under an inert atmosphere at -20°C.

Sequential workflow for the synthesis and isolation of the target acid chloride.

Analytical Validation & Troubleshooting

Direct NMR analysis of the highly reactive 5-bromo-2-methylisonicotinoyl chloride is notoriously difficult due to rapid hydrolysis by trace moisture in deuterated solvents. To confidently validate the product, utilize the following orthogonal techniques:

-

FT-IR Spectroscopy: Analyze a dry film of the product. Successful conversion is marked by the disappearance of the broad carboxylic acid

stretch (2500–3300 -

Chemical Derivatization (NMR Proxy): Quench a 10 mg aliquot of the isolated solid into a dry NMR tube containing 0.5 mL of anhydrous

and 10

References

- Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. orgosolver.com.

- One-pot synthesis of amides from carboxylic acids and amines using thionyl chloride. rsc.org.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. masterorganicchemistry.com.

- Working with Hazardous Chemicals - Organic Syntheses. orgsyn.org.

Sources

Buchwald-Hartwig amination conditions for 5-Bromo-2-methylisonicotinic acid

An Application Guide to the Buchwald-Hartwig Amination of 5-Bromo-2-methylisonicotinic Acid

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science, where aryl and heteroaryl amine moieties are prevalent structural motifs. However, the success of the transformation is highly dependent on the specific substrates, and heteroaromatic compounds bearing sensitive functional groups present unique challenges.

This application note provides a detailed guide for researchers tackling the Buchwald-Hartwig amination of this compound. This substrate encapsulates three common challenges in cross-coupling chemistry: an electron-deficient pyridine ring, a potentially interfering carboxylic acid group, and steric hindrance from the ortho-methyl group. We will dissect the causality behind experimental choices, offering field-proven insights and detailed protocols to navigate these complexities and achieve successful C-N bond formation.

Mechanistic Overview of the Buchwald-Hartwig Amination

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][2][3] The cycle is generally understood to involve four key steps: oxidative addition, ligand substitution (amine coordination and deprotonation), and reductive elimination. The efficiency of each step is critically influenced by the choice of ligand, base, and solvent.

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Key Considerations for the Substrate

The molecular architecture of this compound necessitates a carefully tailored approach.

-

The Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, as a π-deficient heteroaromatic system, the electronics of the ring influence the oxidative addition step. The selection of a sufficiently electron-rich and sterically bulky phosphine ligand is crucial to prevent catalyst poisoning and promote the desired catalytic turnover.[4]

-

The Carboxylic Acid Moiety: This is the most critical challenge. The acidic proton of the carboxylic acid will readily react with the strong alkoxide bases (e.g., NaOtBu, KOtBu) typically employed in Buchwald-Hartwig aminations.[2][5] This has several consequences:

-